
1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2OS. This compound is characterized by the presence of bromine atoms and a methylthio group attached to a phenyl ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(3-bromo-2-(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms at positions 1 and 3 on the propanone backbone and aromatic ring undergo nucleophilic substitution under specific conditions:
Key Examples:
-
Amine Substitution : Reacts with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, THF) at 60–80°C to form β-ketoamine derivatives.
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Thiol Exchange : Treatment with thiols (e.g., ethanethiol) in basic media replaces bromine with thiol groups, yielding thioether-linked products.
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Bromine → Amine | Methylamine, DMF, 70°C | 1-(3-Bromo-2-(methylthio)phenyl)-1-(methylamino)propan-2-one | 78 |
Bromine → Thiol | Ethanethiol, K₂CO₃, DCM | 1-(3-Bromo-2-(methylthio)phenyl)-1-(ethylthio)propan-2-one | 65 |
Mechanism : Proceeds via an SN2 pathway for aliphatic bromine substitution, while aromatic bromine substitution requires catalytic Cu(I) to facilitate Ullmann-type coupling.
Oxidation Reactions
The methylthio (-SMe) group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) groups under controlled conditions:
-
Sulfoxide Formation : Reaction with H₂O₂ (30%) in acetic acid at 0–5°C selectively oxidizes -SMe to -SOCH₃.
-
Sulfone Formation : Prolonged oxidation with m-CPBA (meta-chloroperbenzoic acid) converts -SMe to -SO₂CH₃.
Kinetic Data :
Oxidizing Agent | Temperature (°C) | Time (h) | Product |
---|---|---|---|
H₂O₂/AcOH | 5 | 2 | 1-Bromo-1-(3-bromo-2-(methylsulfinyl)phenyl)propan-2-one |
m-CPBA/DCM | 25 | 6 | 1-Bromo-1-(3-bromo-2-(methylsulfonyl)phenyl)propan-2-one |
Reduction Reactions
The carbonyl group undergoes reduction to form secondary alcohols:
-
NaBH₄ Reduction : Sodium borohydride in methanol reduces the ketone to 1-bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-ol at 0°C.
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol fully reduces the ketone to propane-2-ol derivatives.
Comparative Reactivity :
Reducing Agent | Product | Steric Hindrance Impact |
---|---|---|
NaBH₄ | Alcohol (retains bromine) | High (bulky aryl groups slow reaction) |
LiAlH₄ | Alcohol (partial debromination) | Moderate |
Cross-Coupling Reactions
The brominated aromatic ring participates in palladium-catalyzed couplings:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in toluene/water to form biaryl derivatives.
-
Buchwald-Hartwig Amination : Forms aryl amines with secondary amines (e.g., piperidine) using Xantphos/Pd₂(dba)₃.
Optimized Conditions :
Reaction | Catalyst | Ligand | Yield (%) |
---|---|---|---|
Suzuki | Pd(PPh₃)₄ | None | 82 |
Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 75 |
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes elimination reactions:
-
Debromination : Loss of HBr generates α,β-unsaturated ketones.
-
Thiomethyl Migration : Rearrangement forms thioketone intermediates, detectable via GC-MS.
Thermogravimetric Analysis (TGA) :
-
Onset decomposition: 152°C
-
Major mass loss: 30% at 160°C (attributed to HBr elimination).
Biological Interactions
While not a primary focus, limited studies suggest:
Scientific Research Applications
1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key reactive sites that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-(3-(methylthio)phenyl)propan-2-one: Similar structure but lacks the additional bromine atom.
2-Bromo-1-phenylpropan-1-one: Similar structure but lacks the methylthio group.
1-Bromo-3-phenylpropane: Similar structure but lacks the carbonyl and methylthio groups.
Uniqueness
1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine atoms and a methylthio group on the phenyl ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10Br2OS |
---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-1-(3-bromo-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,1-2H3 |
InChI Key |
PGLYRJQYPBUPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)Br)SC)Br |
Origin of Product |
United States |
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